6-Methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
6-Methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid with thiourea and methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 6-Methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with cellular processes. The compound’s thiophene and pyrimidine moieties play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 6-Methyl-2-sulfanylidene-4-(thiophen-2-yl)-1H-pyridine-3-carbonitrile
Uniqueness
6-Methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific structural features, such as the presence of both thiophene and pyrimidine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11N3OS2 |
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Molecular Weight |
253.3 g/mol |
IUPAC Name |
6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H11N3OS2/c1-5-7(9(11)14)8(13-10(15)12-5)6-3-2-4-16-6/h2-4,8H,1H3,(H2,11,14)(H2,12,13,15) |
InChI Key |
DOXINZMLLUFNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)N |
solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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